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Trial Patient Treatment Change in Statistical Significance (vs.
Arm Population Duration UACR Placebo)

| Fulacimstat (25 mg BID) [1] | Adults with Type 2 Diabetes and DKD (n=99) on standard of care
(ACEi/ARB) | 24 weeks [1] | Increased by 3% (Coefficient of Variation 88.9%) [1] | Not Significant Least
square mean UACR ratio (fulacimstat/placebo): 0.804 (90% CI 0.627-1.030, P = 0.1477) [1] | | Placebo [1] |
Adults with Type 2 Diabetes and DKD (n=48) on standard of care (ACEi/ARB) | 24 weeks [1] | Increased by
27.4% (Coefficient of Variation 86%) [1] | — |

Experimental Protocol: The CADA DIA Trial

For research professionals, here are the key methodological details of the clinical trial that generated the data

above.

¢ 1. Study Design: The trial was a double-blind, randomized, placebo-controlled, multicenter
Phase 2 study [1] [2].

e 2. Patient Population: The study enrolled 147 patients with Type 2 diabetes and a clinical diagnosis
of DKD. All participants were already receiving the maximum tolerated dose of either an angiotensin
Il receptor blocker (ARB) or an angiotensin-converting enzyme inhibitor (ACEi) for at least 3
months prior to screening, representing the standard of care [1].
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¢ 3. Intervention: Patients were randomized in a 2:1 ratio to receive either fulacimstat 25 mg or a
matching placebo, administered orally twice daily for 24 weeks, on top of their existing standard care
(1] [2].

¢ 4. Primary Endpoint: The primary efficacy endpoint was the change from baseline in the urine
albumin-creatinine ratio (UACR) after 24 weeks of treatment, measured in first-morning void urine
samples [1] [2].

e 5. Key Outcome: The analysis showed a non-significant UACR reduction of 19.6% for fulacimstat
versus placebo. The trial concluded that fulacimstat did not reduce albuminuria in this patient
population [1].

Mechanism of Action and Trial Rationale

The diagram below illustrates the mechanistic pathway targeted by fulacimstat and the logic behind its

investigation in DKD.
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The rationale for investigating fulacimstat in DKD was based on pre-clinical evidence implicating chymase
in processes central to DKD pathology, such as local angiotensin II production and TGF-f3 activation, which
drive fibrosis and inflammation in the kidney [3]. Inhibiting this pathway was hypothesized to slow disease

progression, with albuminuria serving as a key surrogate marker.

Interpretation and Contemporary Context

¢ Trial Interpretation: Despite achieving target plasma concentrations and a good safety profile, the
lack of efficacy on the primary endpoint suggests that chymase inhibition with fulacimstat does
not play a major therapeutic role in DKD [1].

e Comparison with Other Therapies: In contrast to fulacimstat's results, other drug classes have
demonstrated significant albuminuria reduction in DKD. For instance, SGLT2 inhibitors and
nonsteroidal mineralocorticoid receptor antagonists (MRAS) like finerenone have become part of
the standard of care based on robust evidence [4] [5]. Recent studies also show that combining these
classes can lead to greater albuminuria reduction (e.g., ~30% with finerenone and empagliflozin) [5].

New Therapeutic Direction for Fulacimstat

Although not effective for DKD, recent research has uncovered a new potential application for fulacimstat.
Evidence now suggests chymase plays a key role in stabilizing blood clots by inactivating plasmin within the

thrombus [3] [6].

¢ New Mechanism: Chymase released from mast cells within thrombi cleaves and inactivates plasmin,
impairing the body's natural ability to dissolve clots. Fulacimstat, by inhibiting chymase, can
accelerate clot dissolution (fibrinolysis) [6].

¢ Potential Advantage: Crucially, in pre-clinical models, this profibrinolytic effect does not increase
bleeding risk, a major limitation of current anticoagulant and thrombolytic therapies like tPA [3] [6].
This opens a promising new avenue for fulacimstat in conditions like stroke, pulmonary embolism,
and deep vein thrombosis.

In summary, while fulacimstat did not meet its endpoint for albuminuria reduction in DKD, its well-

characterized profile has enabled the exploration of a new and distinct therapeutic pathway.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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